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molecular formula C16H8Cl3NO3 B8554938 1-Chloro-4-(2,6-dichloro-4-nitrophenoxy)naphthalene CAS No. 60963-16-8

1-Chloro-4-(2,6-dichloro-4-nitrophenoxy)naphthalene

Cat. No. B8554938
M. Wt: 368.6 g/mol
InChI Key: IEEFFONXXSQVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04426385

Procedure details

To a mixture containing 28.02 g (0.203 mole) of anhydrous potassium carbonate and 30.26 g (0.134 mole) of 3,4,5-trichloro-1-nitrobenzene in 300 ml dry DMF under an atmosphere of nitrogen and at room temperature was added 30.04 g (0.168 mole) of 4-chloro-1-naphthol. The flask was then placed in an oil bath which was heated. An internal reaction temperature of 105° C. was reached and maintained for 20 hours. After cooling the reaction mixture to room temperature most of the DMF was removed under vacuum. The residue was taken up in 1.5 L of 1:1 EtOAc to Et2O and 300 ml of H2O. The layers were separated and washed twice with 5% NaOH, twice with H2O, and finally once with a saturated aqueous NaCl solution. After drying over anhydrous Na2SO4 removal of the solvents afforded 48.73 g of a dark brown solid. This was recrystallized twice from hexane-ethyl acetate to afford 15.84 g of pale yellow needles; mp 121.5°-123° C. NMR (COCl3): δ6.18 (d, J=8 Hz, 1H), 7.25 (d, J=8 Hz 1H) 8.4-8.7 (m, 2H), 8.0-8.5 (m, 4H, contains 8.25 [S]).
Quantity
28.02 g
Type
reactant
Reaction Step One
Quantity
30.26 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30.04 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:9]=[C:10]([N+:16]([O-:18])=[O:17])[CH:11]=[C:12]([Cl:15])[C:13]=1Cl.[Cl:19][C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]([OH:30])=[CH:22][CH:21]=1>CN(C=O)C>[Cl:19][C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]([O:30][C:13]2[C:12]([Cl:15])=[CH:11][C:10]([N+:16]([O-:18])=[O:17])=[CH:9][C:8]=2[Cl:7])=[CH:22][CH:21]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
28.02 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30.26 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1Cl)Cl)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30.04 g
Type
reactant
Smiles
ClC1=CC=C(C2=CC=CC=C12)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was then placed in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
which was heated
CUSTOM
Type
CUSTOM
Details
An internal reaction temperature of 105° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
washed twice with 5% NaOH, twice with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous Na2SO4 removal of the solvents

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C2=CC=CC=C12)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 48.73 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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